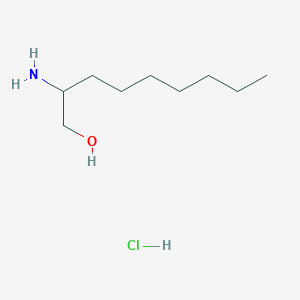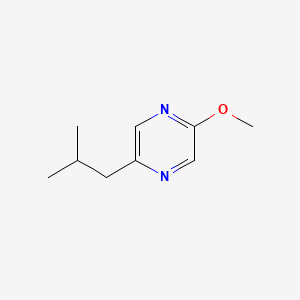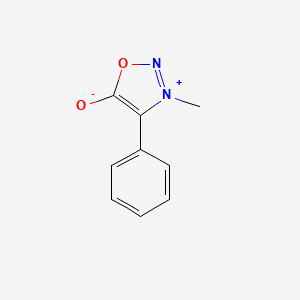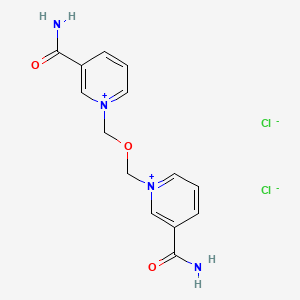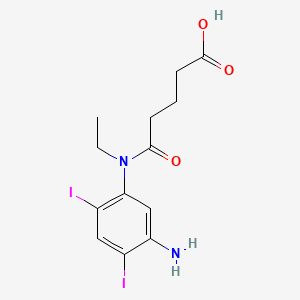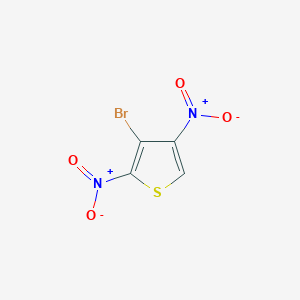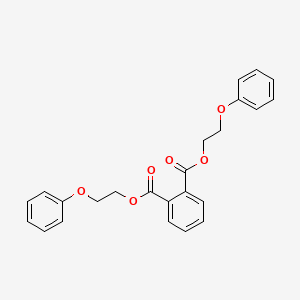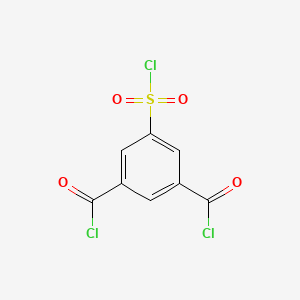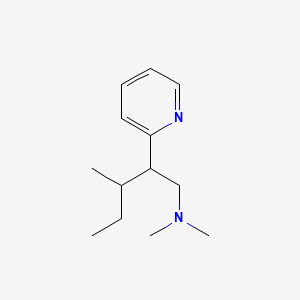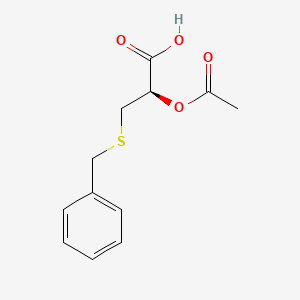
(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid is an organic compound with a unique structure that combines an acetyloxy group, a benzylsulfanyl group, and a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid typically involves the esterification of a suitable precursor. One common method is the reaction of (2R)-3-(benzylsulfanyl)propanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyloxy group can be reduced to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors. The benzylsulfanyl group can modulate the activity of proteins through covalent modification or binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(Acetyloxy)-3-(methylsulfanyl)propanoic acid: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
(2R)-2-(Acetyloxy)-3-(phenylsulfanyl)propanoic acid: Similar structure but with a phenylsulfanyl group.
Uniqueness
(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
37662-20-7 |
|---|---|
Fórmula molecular |
C12H14O4S |
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
(2R)-2-acetyloxy-3-benzylsulfanylpropanoic acid |
InChI |
InChI=1S/C12H14O4S/c1-9(13)16-11(12(14)15)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m0/s1 |
Clave InChI |
FAHFHPIWIHUPCD-NSHDSACASA-N |
SMILES isomérico |
CC(=O)O[C@@H](CSCC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(=O)OC(CSCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
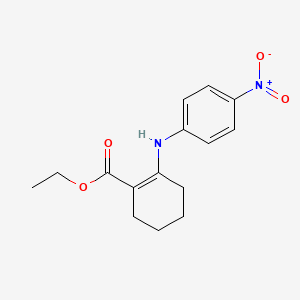
![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
